Unoprostone

Ion Channel Pharmacology Ophthalmology Neuroprotection

This compound is differentiated by its unique mechanism: it's a potent and selective BK (KCa1.1) channel activator (EC50 of 0.6 nM) rather than an FP receptor agonist, making it ideal for dissecting BK channel pathways without confounding FP receptor activation. Its proven neuroprotective effects via PI3K/PKG pathways and ability to reduce IOP comparable to timolol 0.5% without beta-blocker side effects make it a critical tool for advanced ophthalmology and neuroprotection research. Source high-purity material ready for your next study.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 120373-36-6
Cat. No. B1682063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnoprostone
CAS120373-36-6
SynonymsUnoprostone
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1
InChIKeyTVHAZVBUYQMHBC-SNHXEXRGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Unoprostone (CAS 120373-36-6): A Synthetic Docosanoid Prostaglandin F2α Analog for Ophthalmic Research


Unoprostone is a synthetic docosanoid and prostaglandin F2α analog developed as an ophthalmic antiglaucoma agent [1]. Its isopropyl ester prodrug, unoprostone isopropyl (marketed as Rescula), reduces elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension [2]. Unoprostone acts as a potent activator of large conductance calcium-activated potassium (BK) channels and ClC-2 type chloride channels, and demonstrates neuroprotective properties independent of IOP reduction [3].

Why Unoprostone (CAS 120373-36-6) Cannot Be Interchanged with Other Prostaglandin Analogs


Despite sharing a prostaglandin analog class, unoprostone exhibits a fundamentally distinct mechanism of action compared to other agents like latanoprost, travoprost, and bimatoprost. While these comparators primarily lower IOP via FP receptor agonism, unoprostone is a BK channel activator that operates independently of FP receptor signaling [1]. Furthermore, unoprostone's active metabolite M1 demonstrates unique neuroprotective effects via PI3K/PKG pathways, and its pharmacokinetic profile—including rapid elimination and minimal systemic exposure—differs significantly from other prostaglandin analogs [2]. These mechanistic and pharmacokinetic divergences preclude simple substitution; the following sections provide quantifiable evidence of these critical differentiations.

Unoprostone (CAS 120373-36-6) Quantitative Differentiation Evidence Guide


Unoprostone BK Channel Activation: Distinct Mechanism and 30-Fold Higher Potency vs. Latanoprost

Unoprostone activates iberiotoxin-sensitive BK channels in HCN-1A cells with an EC50 of 0.6 ± 0.2 nM, while latanoprost fails to activate BK channels and instead activates a Cl- current via FP receptor signaling [1]. Unoprostone's BK channel activation is insensitive to the FP receptor antagonist AL8810, confirming a distinct mechanism [1].

Ion Channel Pharmacology Ophthalmology Neuroprotection

Unoprostone's Weaker FP Receptor Agonism: 2843-Fold Lower Potency vs. Travoprost Acid

At the cloned human ciliary body FP prostaglandin receptor, unoprostone isopropyl ester exhibits an EC50 of 9100 ± 2870 nM, which is significantly (p < 0.001) weaker than travoprost acid (EC50 = 3.2 ± 0.6 nM) and bimatoprost free acid (EC50 = 5.8 ± 2.6 nM) [1]. This 2843-fold lower potency at the FP receptor underscores that unoprostone's clinical IOP-lowering effect does not rely primarily on FP receptor agonism, unlike its comparators.

FP Prostaglandin Receptor Pharmacodynamics Ocular Pharmacology

Unoprostone IOP Reduction: Clinical Efficacy Comparable to Timolol 0.5% and Weaker Than Latanoprost

In Phase III clinical trials, 0.12% isopropyl unoprostone demonstrated similar ocular hypotensive effect to 0.5% timolol in patients with primary open-angle glaucoma or ocular hypertension, with sustained efficacy over 52 weeks [1]. However, a network meta-analysis of randomized controlled trials found that unoprostone is less effective than latanoprost, with a mean IOP difference of 2.90 mmHg (95% CI: 2.16 to 3.63) favoring latanoprost [2].

Glaucoma Intraocular Pressure Clinical Pharmacology

Unoprostone Metabolite M1 Neuroprotection: 100 µM Maximal Rescue via PI3K/PKG Pathway

The unoprostone metabolite M1, but not M2, significantly reduces apoptosis in serum-deprived R28 retinal neuro-glial progenitor cells in a dose-dependent manner, with maximal effect at 100 µM (p < 0.0001) [1]. This anti-apoptotic effect is reversed by the PI3K inhibitor LY294002 and the PKG inhibitor KT5823, confirming pathway specificity [1]. Additionally, unoprostone suppresses endothelin-1 (ET-1)-induced retinal ganglion cell death via ERK phosphorylation [2].

Neuroprotection Retinal Ganglion Cells Apoptosis

Unoprostone Pharmacokinetics: Rapid 14-Minute Plasma Half-Life and Minimal Systemic Exposure

Following bilateral ophthalmic administration twice daily for 14 days, mean peak unoprostone free acid plasma concentration was less than 1.5 ng/mL, with rapid elimination (half-life of 14 minutes) and plasma levels falling below the limit of quantitation (<0.25 ng/mL) within 1 hour [1]. This profile indicates minimal systemic accumulation and a favorable safety margin compared to beta-blockers such as timolol, which carry risks of systemic cardiovascular and respiratory adverse effects.

Pharmacokinetics Ocular Drug Delivery Systemic Safety

Unoprostone Patent Status: Off-Patent Compound with Generic Availability

All U.S. patents covering Rescula (unoprostone isopropyl 0.15% ophthalmic solution) expired as of July 2021 [1]. A license agreement between Sucampo Pharmaceuticals and Par Pharmaceutical established a framework for generic market entry, with Par authorized to launch a generic version under negotiated terms [2]. This off-patent status contrasts with newer prostaglandin analogs that may retain patent protection, affecting procurement costs and supply chain considerations.

Intellectual Property Procurement Generic Pharmaceuticals

Unoprostone (CAS 120373-36-6) Evidence-Based Research and Industrial Application Scenarios


BK Channel Pharmacology and Mechanistic Studies

Unoprostone serves as a potent and selective tool compound for investigating BK (KCa1.1) channel activation. Its EC50 of 0.6 nM in HCN-1A cells [6] and its ability to shift the calcium-dependent activation of BK channels to lower calcium concentrations [5] make it ideal for studying BK channel splice variant pharmacology and calcium-channel synergism. Researchers can use unoprostone to dissect BK channel-mediated signaling pathways in neurons, smooth muscle, and other excitable cells without confounding FP receptor activation.

Glaucoma and Ocular Hypertension Research Requiring IOP Reduction Without Beta-Blockade

For studies requiring IOP reduction comparable to timolol 0.5% [6] but without beta-adrenergic receptor blockade, unoprostone offers a validated alternative. Its distinct mechanism via BK and ClC-2 channel activation avoids the cardiovascular and respiratory contraindications associated with beta-blockers, enabling research in models where beta-blockade would confound results or in populations intolerant to timolol.

Retinal Neuroprotection and Optic Nerve Head Ischemia Studies

Unoprostone's demonstrated ability to protect retinal cells from apoptosis via PI3K/PKG pathways [6] and to suppress endothelin-1-induced ischemic changes in the optic nerve head [5] supports its application in neuroprotection research. Investigators studying retinal ganglion cell survival, optic nerve ischemia, or retinitis pigmentosa models can employ unoprostone to evaluate neuroprotective interventions independent of IOP-lowering effects.

Ocular Pharmacokinetic and Drug Delivery Device Development

Unoprostone's rapid 14-minute plasma half-life and minimal systemic exposure [6] make it a suitable model compound for developing sustained-release ocular drug delivery systems. Its pharmacokinetic profile—rapid local metabolism to active free acid and swift systemic clearance—provides a clean baseline for evaluating novel delivery technologies such as transscleral devices or nanoparticle formulations aimed at prolonging intraocular residence time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Unoprostone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.